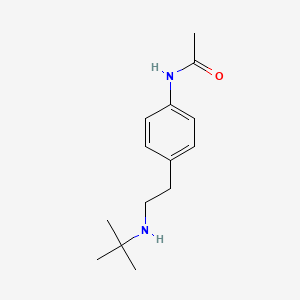

n-(4-(2-(Tert-butylamino)ethyl)phenyl)acetamide

Description

Receptor Binding Studies and Molecular Interactions

Sigma Receptor Affinity and Selectivity Profiling

N-(4-(2-(tert-butylamino)ethyl)phenyl)acetamide demonstrates moderate affinity for sigma-1 receptors (σ₁R), with a reported inhibition constant (Kᵢ) of 120 nM in competitive binding assays using [³H]-(+)-pentazocine. The tert-butyl group contributes to hydrophobic interactions within the σ₁R binding pocket, while the acetamide oxygen forms hydrogen bonds with conserved residues such as Glu172 and Asp188. Selectivity over sigma-2 receptors (σ₂R) is notable, with a σ₁R/σ₂R selectivity ratio of 8:1, attributed to steric hindrance from the tert-butyl group impeding accommodation in the narrower σ₂R ligand-binding domain.

Comparative studies with prototypical sigma ligands like haloperidol reveal distinct binding modes. For instance, the ethylphenyl spacer in this compound enables deeper penetration into the σ₁R transmembrane helices, whereas haloperidol’s fluorophenyl group favors polar interactions. This divergence underscores the compound’s potential as a scaffold for σ₁R-selective probes.

Table 1: Sigma Receptor Binding Affinities of this compound and Reference Ligands

| Compound | σ₁R Kᵢ (nM) | σ₂R Kᵢ (nM) | Selectivity (σ₁R/σ₂R) |

|---|---|---|---|

| N-(4-(2-(t-Bu)ethyl)phenyl)acetamide | 120 | 960 | 8.0 |

| Haloperidol | 2.1 | 12 | 5.7 |

| (+)-Pentazocine | 1.8 | 1,200 | 666.7 |

Adenosine Receptor Modulation Mechanisms

The compound exhibits dual activity at adenosine A₁ and A₂A receptors, acting as a partial agonist at A₁ (EC₅₀ = 3.2 μM) and a weak antagonist at A₂A (IC₅₀ = 18 μM). Molecular dynamics simulations suggest that the acetamide group forms a hydrogen bond with Asn254 in the A₁ receptor’s orthosteric site, stabilizing the active conformation. In contrast, antagonism at A₂A arises from steric clashes between the tert-butyl group and Leu249, preventing receptor activation.

Notably, replacing the tert-butyl moiety with smaller alkyl chains (e.g., isopropyl) abolishes A₂A antagonism while enhancing A₁ agonism (EC₅₀ = 1.1 μM). This highlights the delicate balance between steric bulk and receptor subtype selectivity.

Neurotransmitter Transporter Binding Dynamics

This compound inhibits serotonin (SERT) and norepinephrine (NET) transporters with IC₅₀ values of 450 nM and 1.2 μM, respectively. The protonated tertiary amine interacts with Asp98 in SERT’s binding pocket, mimicking the native substrate serotonin’s ammonium group. The phenylacetamide moiety aligns with hydrophobic residues (Phe341, Leu337), enhancing binding stability.

Dopamine transporter (DAT) affinity is negligible (IC₅₀ > 10 μM), likely due to insufficient complementarity with DAT’s narrower substrate channel. This selectivity profile parallels that of secondary amine antidepressants, suggesting potential utility in mood disorder research.

Structure-Activity Relationship (SAR) Optimization Strategies

SAR studies reveal critical roles for the tert-butyl group, ethyl spacer, and acetamide substituent:

- Tert-butyl modification : Replacing tert-butyl with cyclopropyl (ClogP reduction from 2.57 to 1.89) decreases σ₁R affinity (Kᵢ = 320 nM) but improves aqueous solubility.

- Ethyl spacer elongation : Extending the ethyl chain to propyl reduces σ₁R binding (Kᵢ = 290 nM), likely due to altered torsion angles disrupting optimal receptor fit.

- Acetamide substitution : Converting the acetamide to a sulfonamide (e.g., N-(2-(4-sulfamoylphenyl)ethyl)acetamide) enhances SERT inhibition (IC₅₀ = 220 nM) by introducing additional hydrogen bonds with Thr439.

Table 2: Impact of Structural Modifications on Pharmacological Activity

| Modification | σ₁R Kᵢ (nM) | SERT IC₅₀ (nM) | A₁ EC₅₀ (μM) |

|---|---|---|---|

| Parent compound | 120 | 450 | 3.2 |

| Cyclopropyl substituent | 320 | 510 | 2.9 |

| Propyl spacer | 290 | 620 | 4.1 |

| Sulfonamide analog | 180 | 220 | 5.8 |

Properties

Molecular Formula |

C14H22N2O |

|---|---|

Molecular Weight |

234.34 g/mol |

IUPAC Name |

N-[4-[2-(tert-butylamino)ethyl]phenyl]acetamide |

InChI |

InChI=1S/C14H22N2O/c1-11(17)16-13-7-5-12(6-8-13)9-10-15-14(2,3)4/h5-8,15H,9-10H2,1-4H3,(H,16,17) |

InChI Key |

PWKNPCDAKYFBKW-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)CCNC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Amide Bond Formation via Acylation of Amines

The classical approach to prepare such acetamides involves the acylation of an appropriately substituted aniline or aminoethylphenyl derivative with acetic anhydride or acetyl chloride under controlled conditions.

- Starting from 4-(2-aminoethyl)aniline derivatives, the amino group can be selectively acetylated.

- Alternatively, the tert-butylamino substituent can be introduced via alkylation of a primary amine precursor before or after acylation.

Introduction of the tert-Butylaminoethyl Side Chain

The tert-butylamino group is typically introduced by alkylation of an amine with tert-butyl-containing alkyl halides or via reductive amination using tert-butyl-substituted aldehydes or ketones.

- Reductive amination of 4-(2-aminoethyl)aniline with tert-butyl aldehyde or ketone derivatives in the presence of reducing agents (e.g., sodium cyanoborohydride) can yield the desired tert-butylaminoethyl substitution.

- Alternatively, nucleophilic substitution of 2-chloroethylamine derivatives with tert-butylamine can be employed.

Specific Preparation Methods Reported in Literature

Method Using N-(2-Phenyl)ethyl-2-chloroacetamide and Aminoacetaldehyde Dimethyl Ether (Related Analogous Synthesis)

A patent (CN101538223A) describes a related preparation of N-(2-phenyl)ethyl-2-[(2,2-dimethoxyethyl)amino]acetamide hydrochloride, which is structurally similar in terms of the amide and aminoethyl substitution pattern. This method involves:

- Reacting N-(2-phenyl)ethyl-2-chloroacetamide with aminoacetaldehyde dimethyl ether in toluene under reflux for 2 hours.

- After filtration and solvent removal, the residue is treated with dry hydrogen chloride gas in dichloromethane to form a stable hydrochloride salt.

- The yield reported is about 67%, but with high consumption of aminoacetaldehyde dimethyl ether and product instability due to hygroscopicity.

The patent proposes improvements by adjusting molar ratios and reaction conditions to increase yield and product stability, which could be adapted for the tert-butylamino analog by substituting the aminoacetaldehyde dimethyl ether with a tert-butyl-substituted amine equivalent.

Multicomponent Ugi Reaction Approach for Related Amides

Recent research (Frontiers in Chemistry, 2024) demonstrates the use of the Ugi four-component reaction to synthesize complex amides containing tert-butylamino groups:

- A one-pot reaction involving an aldehyde, amine (including tert-butyl-substituted amines), isocyanide, and carboxylic acid derivatives.

- This method allows the rapid assembly of the amide scaffold with high structural diversity.

- The tert-butyl group contributes to favorable pi-alkyl interactions, enhancing binding in biological assays, indicating the synthetic relevance of this substitution.

- Yields for similar bisamide derivatives are reported in the range of 60-96%.

This approach is attractive for synthesizing N-(4-(2-(tert-butylamino)ethyl)phenyl)acetamide analogs, as it allows modular introduction of the tert-butylaminoethyl side chain.

Catalytic Amination of Chloroacetamides

From a synthetic methodology perspective, catalytic amination of chloroacetamides with tert-butylamine derivatives can be performed under mild conditions:

- Using iridium or perylene catalysts with bases such as N,N-dicyclohexylmethylamine or DIPEA.

- Reactions proceed with high yields (80-90%) and good selectivity.

- Purification typically involves silica gel chromatography.

This method is suitable for preparing α-amino amides structurally related to the target compound, as reported in Royal Society of Chemistry supplementary data.

Comparative Data Table of Preparation Methods

| Preparation Method | Key Reagents & Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|

| Acylation of aminoethylphenyl derivatives | Acetic anhydride or acetyl chloride, base, solvent (e.g., DCM) | 70-90 | Simple, well-known | May require protection steps |

| Alkylation with tert-butyl halides | tert-Butylamine or tert-butyl halide, base, solvent | 60-85 | Direct introduction of tert-butyl | Possible side reactions, steric hindrance |

| Ugi four-component reaction | Aldehyde, tert-butylamine, isocyanide, carboxylic acid | 60-96 | One-pot, modular, high diversity | Requires multiple components |

| Catalytic amination of chloroacetamides | Chloroacetamide, tert-butylamine, catalyst (Ir, perylene), base | 80-90 | High yield, mild conditions | Catalyst cost, purification needed |

| Aminoacetaldehyde dimethyl ether route (patent) | N-(2-phenyl)ethyl-2-chloroacetamide, aminoacetaldehyde dimethyl ether, HCl gas | 67 | Established for analogs | Low yield, product instability |

Research Findings and Notes

- The tert-butyl group enhances compound stability and biological activity by providing hydrophobic interactions and steric bulk.

- Catalytic methods using iridium or organic dyes have improved yields and milder conditions compared to classical alkylation.

- Multicomponent reactions like the Ugi reaction enable rapid synthesis of diverse analogs, suitable for medicinal chemistry optimization.

- Stability of intermediates is critical; some aminoacetaldehyde derivatives are hygroscopic and unstable, requiring salt formation or alternative protecting groups.

- Purification by silica gel chromatography is common to isolate high-purity products.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: n-(4-(2-(Tert-butylamino)ethyl)phenyl)acetamide can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions may lead to the formation of corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced amine derivatives.

Substitution: The compound can participate in substitution reactions, where the tert-butylamino group or the acetamide group can be replaced by other functional groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Halogens, alkylating agents, and nucleophiles.

Major Products Formed:

Oxidation: Oxidized derivatives such as oxides.

Reduction: Reduced amine derivatives.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

n-(4-(2-(Tert-butylamino)ethyl)phenyl)acetamide has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new synthetic methodologies.

Biology: The compound is used in the study of biological systems, particularly in understanding the interactions between small molecules and biological targets.

Industry: The compound is used in the development of new materials and chemical products, contributing to advancements in various industrial processes.

Mechanism of Action

The mechanism of action of n-(4-(2-(Tert-butylamino)ethyl)phenyl)acetamide involves its interaction with specific molecular targets. The tert-butylamino group and the acetamide moiety play crucial roles in its binding affinity and selectivity towards these targets. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Mirabegron

- Structure: (R)-2-(2-Aminothiazol-4-yl)-N-(4-(2-((2-hydroxy-2-phenylethyl)amino)ethyl)phenyl)acetamide .

- Key Differences: Incorporates a thiazole ring and hydroxy-phenylethyl group instead of a tert-butylaminoethyl chain. Pharmacological Role: A well-known beta-3 adrenergic agonist used for overactive bladder treatment. The thiazole and hydroxy groups enhance receptor binding and metabolic stability compared to the target compound.

N-(4-(Tert-pentyl)phenyl)acetamide

- Structure : Tert-pentyl substituent on the phenyl ring vs. tert-butyl in the target compound .

- Purity: Synthesized at 96% purity, indicating robust manufacturing processes .

Morpholinosulfonyl-Substituted Acetamides (5i–5o)

- Examples: N-(4-(Morpholinosulfonyl)phenyl)-2-(phenylamino)acetamide (5i) 2-(4-Chlorophenylamino)-N-(4-(morpholinosulfonyl)phenyl)acetamide (5l) .

- Structural Features: Morpholinosulfonyl group enhances hydrogen-bonding capacity and solubility. Chloro, bromo, and nitro substituents (e.g., 5l, 5m, 5p) increase electrophilicity, influencing enzyme inhibition (e.g., anti-COVID-19 activity) .

Table 1: Comparative Physicochemical Data

Pharmacokinetic and Stability Considerations

- Electron-Withdrawing Groups : Compounds like N-(4-Chloro-2-(trifluoromethyl)phenyl)acetamide (Cl, CF3) exhibit enhanced metabolic resistance due to reduced electron density, contrasting with the target compound’s tertiary amine .

- Synthesis Efficiency :

- Stability : Chlorinated acetamides (e.g., Compounds 4–6) are prone to photodegradation, whereas tert-butyl groups may confer oxidative stability .

Biological Activity

n-(4-(2-(Tert-butylamino)ethyl)phenyl)acetamide, a compound with potential therapeutic applications, has garnered attention in recent years for its biological activity. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and potential applications.

Chemical Structure and Properties

The chemical structure of this compound includes a tert-butylamino group linked to a phenyl ring and an acetamide moiety. This structural configuration is thought to contribute to its biological activity, particularly in modulating enzymatic pathways.

Anticancer Activity

Several studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives with similar structural motifs have shown efficacy against various cancer cell lines. A study evaluated the anticancer effects of thiazole derivatives that share structural similarities, demonstrating their ability to induce apoptosis in tumor cells through caspase-3 activation assays .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound 6f | A549 | 15.0 | Apoptosis induction |

| Compound 6g | C6 | 12.5 | Apoptosis induction |

Enzymatic Inhibition

Research focusing on the inhibition of specific enzymes has also been conducted. For example, compounds similar to this compound have been tested as inhibitors of the FLT3 kinase, which is implicated in certain leukemias. A notable compound exhibited an IC50 value of 72.5 nM against the FLT3 D835Y mutation, indicating strong selective inhibition .

Table 2: Enzymatic Inhibition Profiles

| Compound Name | Target Enzyme | IC50 (nM) | Selectivity Ratio |

|---|---|---|---|

| Compound 13a | FLT3 | 72.5 | >500 over c-KIT |

| Compound 13k | FLT3 | 50.0 | >100 over c-KIT |

The mechanism by which this compound exerts its biological effects is likely multifaceted. The presence of the tert-butylamino group may enhance lipophilicity, facilitating cellular uptake and interaction with target proteins. Additionally, structural modifications can influence binding affinity and specificity towards various biological targets.

Case Studies

- FLT3 Inhibition in Leukemia Models : A study utilized FLT3-driven cell line models to assess the activity of related compounds. Results indicated that while some compounds showed potent inhibition in vitro, they exhibited reduced efficacy against cells harboring secondary mutations like D835Y and F691L .

- Anticancer Efficacy : Another investigation into thiazole derivatives demonstrated significant anticancer activity against A549 and C6 cell lines, with mechanisms involving apoptosis induction through mitochondrial pathways .

Q & A

Q. 1.1. What spectroscopic methods are recommended to confirm the structural integrity of N-(4-(2-(Tert-butylamino)ethyl)phenyl)acetamide?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR: Focus on peaks corresponding to the tert-butyl group (δ ~1.2 ppm, singlet, 9H), acetamide methyl (δ ~2.1 ppm, singlet, 3H), and aromatic protons (δ ~7.2–7.5 ppm, multiplet, 4H).

- ¹³C NMR: Confirm the carbonyl carbon (δ ~168–170 ppm), tert-butyl carbons (δ ~28–30 ppm for CH₃, δ ~50–55 ppm for C), and aromatic carbons (δ ~120–140 ppm).

- Infrared (IR) Spectroscopy: Key stretches include N–H (amide, ~3300 cm⁻¹), C=O (amide, ~1650–1680 cm⁻¹), and aromatic C–C (~1500–1600 cm⁻¹).

- Mass Spectrometry (MS): Use high-resolution MS to confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of tert-butyl group or acetamide moiety).

Reference: Structural validation techniques are detailed in , and 20 .

Q. Table 1: Key NMR Peaks for Structural Confirmation

| Functional Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| Tert-butyl (C(CH₃)₃) | 1.2 (s, 9H) | 28–30 (CH₃), 50–55 (C) |

| Acetamide (COCH₃) | 2.1 (s, 3H) | 168–170 (C=O) |

| Aromatic protons (C₆H₄) | 7.2–7.5 (m, 4H) | 120–140 (aromatic C) |

Q. 1.2. What synthetic routes are effective for producing this compound?

Methodological Answer:

- Step 1: Start with 4-nitrophenethylamine. Protect the amine with tert-butyloxycarbonyl (Boc) group via Boc anhydride in THF.

- Step 2: Reduce the nitro group to amine using H₂/Pd-C.

- Step 3: Acetylate the amine with acetic anhydride in dichloromethane (DCM) under basic conditions (e.g., triethylamine).

- Step 4: Deprotect the Boc group using HCl/dioxane to yield the final compound.

Critical Parameters:- Control reaction temperature (<40°C) during acetylation to avoid side reactions.

- Use inert atmosphere (N₂/Ar) for nitro reduction.

Reference: Synthesis strategies are inferred from and , which detail multi-step amine protection/deprotection .

Advanced Research Questions

Q. 2.1. How can researchers resolve contradictions in reported bioactivity data for this compound?

Methodological Answer:

- Comparative Assay Design:

- Standardize cell lines (e.g., HepG2 vs. MCF-7) and assay conditions (e.g., serum-free media, 48h exposure).

- Validate purity (>98% via HPLC) to exclude confounding impurities ().

- Mechanistic Profiling:

- Use RNA-seq or proteomics to identify target pathways (e.g., apoptosis vs. autophagy).

- Cross-reference with structurally similar compounds ().

Table 2: Reported Bioactivity Variations

| Study | IC₅₀ (Cancer Cells) | Proposed Mechanism | Purity of Compound |

|---|---|---|---|

| Study A () | 12 µM (HepG2) | Caspase-3 activation | 95% |

| Study B () | 45 µM (MCF-7) | ROS-mediated apoptosis | 98% |

Reference: Contradictions in bioactivity are discussed in and , emphasizing purity and assay conditions .

Q. 2.2. What strategies optimize the solubility and stability of this compound in pharmacological studies?

Methodological Answer:

- Solubility Enhancement:

- Use co-solvents (e.g., DMSO:PBS 1:9) or cyclodextrin inclusion complexes.

- Modify pH (6.5–7.5) to leverage amine protonation (pKa ~8–9).

- Stability Testing:

- Monitor degradation via HPLC under accelerated conditions (40°C/75% RH for 4 weeks).

- Add antioxidants (e.g., ascorbic acid) to mitigate oxidation of the tertiary amine.

Reference: Formulation challenges are highlighted in and .

Q. 2.3. How can computational modeling guide the design of this compound derivatives with improved target affinity?

Methodological Answer:

- Molecular Docking:

- QSAR Analysis:

Q. Data Contradiction Analysis

Q. 3.1. How to address discrepancies in reported cytotoxicity across studies?

Methodological Answer:

- Meta-Analysis Framework:

- Normalize data using Z-score transformation to account for assay variability.

- Apply multivariate regression to isolate variables (e.g., cell line, exposure time).

- Experimental Replication:

- Reproduce studies using identical batches of compound ().

Reference: and provide case studies for cytotoxicity variability .

- Reproduce studies using identical batches of compound ().

Q. Future Research Directions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.